molecular formula C16H17N3O5 B10985427 N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine

Cat. No.: B10985427
M. Wt: 331.32 g/mol
InChI Key: NEFXOQYOSHDPAZ-UHFFFAOYSA-N
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Description

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine is a synthetic organic compound characterized by its unique structure, which includes an indole ring substituted with an acetyl group and linked to a glycylglycine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine typically involves multi-step organic reactions. One common method starts with the acetylation of indole to form 3-acetylindole. This intermediate is then reacted with bromoacetic acid to introduce the acetyl group at the nitrogen position, forming N-(3-acetyl-1H-indol-1-yl)acetyl bromide. This compound is subsequently coupled with glycylglycine under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives of the indole ring.

    Reduction: Alcohol derivatives of the acetyl group.

    Substitution: Various substituted indole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with proteins and enzymes. Its indole moiety is known to interact with various biological targets, making it a valuable tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Compounds containing indole structures are often explored for their anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In industrial applications, this compound can be used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    N-acetylglycylglycine: Lacks the indole ring, making it less versatile in biological interactions.

    3-acetylindole: Lacks the glycylglycine moiety, limiting its applications in peptide chemistry.

    Indole-3-acetic acid: A naturally occurring compound with different biological activities.

Uniqueness

N-[(3-acetyl-1H-indol-1-yl)acetyl]glycylglycine is unique due to its combination of an indole ring and a glycylglycine moiety. This structure allows it to participate in a wide range of chemical reactions and biological interactions, making it a versatile compound for research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can further explore its potential and develop new compounds with enhanced properties and functionalities.

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

2-[[2-[[2-(3-acetylindol-1-yl)acetyl]amino]acetyl]amino]acetic acid

InChI

InChI=1S/C16H17N3O5/c1-10(20)12-8-19(13-5-3-2-4-11(12)13)9-15(22)17-6-14(21)18-7-16(23)24/h2-5,8H,6-7,9H2,1H3,(H,17,22)(H,18,21)(H,23,24)

InChI Key

NEFXOQYOSHDPAZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCC(=O)NCC(=O)O

Origin of Product

United States

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